

2'-O-(2-Methoxyethyl)-uridine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-(2-Methoxyethyl)-uridine

Cat. No.: B559677

[Get Quote](#)

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-uridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2'-O-(2-Methoxyethyl)-uridine** (2'-O-MOE-Uridine), a crucial modification in the development of oligonucleotide therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

2'-O-(2-Methoxyethyl)-uridine is a synthetic derivative of the naturally occurring ribonucleoside, uridine. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification significantly impacts the molecule's properties and its function in biological systems.

Chemical Structure:

Table 1: Chemical Identifiers of 2'-O-(2-Methoxyethyl)-uridine

Identifier	Value
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione[1]
CAS Number	223777-15-9[1][2][3]
Molecular Formula	C12H18N2O7[1][2]
Molecular Weight	302.28 g/mol [1][2]
InChI Key	XTXNROBDOKPICP-QCNRFFRDSA-N[3]
Synonyms	2'-O-MOE-Uridine, MOE-U[2]

Physicochemical Properties

The 2'-O-methoxyethyl modification imparts unique physicochemical properties to uridine, enhancing its stability and therapeutic potential.

Table 2: Physicochemical Properties of **2'-O-(2-Methoxyethyl)-uridine**

Property	Value
Physical Form	Solid[3]
Solubility	Soluble in DMSO, PEG300, Tween-80, and Corn Oil formulations. A clear solution of ≥ 2.5 mg/mL (8.27 mM) can be achieved in various solvent systems.[4]
Storage Temperature	Sealed in dry conditions at 2-8°C.[3] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[4]
XLogP3	-1.6[1]
Hydrogen Bond Donor Count	3[1]
Hydrogen Bond Acceptor Count	7[1]

Synthesis and Purification

The synthesis of **2'-O-(2-Methoxyethyl)-uridine** is a multi-step process that has been optimized for large-scale production.

Experimental Protocol: Synthesis of 2'-O-(2-Methoxyethyl)-L-uridine

This protocol is adapted from a published procedure for the synthesis of the L-enantiomer, which follows a similar synthetic route.

Materials:

- O-2,2'-anhydro-5-methyluridine
- tris-(2-methoxyethyl)borate
- 2,6-lutidine
- Solvents for reaction and purification (e.g., methanol, dichloromethane)
- Reagents for purification (e.g., silica gel)

Procedure:

- Ring-Opening Reaction: Start with commercially available O-2,2'-anhydro-5-methyluridine. Modify the ring-opening reaction conditions using tris-(2-methoxyethyl)borate.
- Purification: Employ a continuous extraction purification method to isolate 2'-O-(2-methoxyethyl)-5-methyluridine.
- Dimethoxytritylation: Improve the 5'/3' ratios and yield of dimethoxytritylation by using 2,6-lutidine as the base.
- Conversion to Cytidine Analog (Optional): Optimize conditions to convert the uridine analog to the 5'-methylcytidine analog and isolate it by crystallization.

- Final Benzoylation: Develop a method to selectively hydrolyze benzoyl ester impurities to improve the final benzoylation step.

A detailed, specific protocol for the synthesis of **2'-O-(2-Methoxyethyl)-uridine** involves the ring opening of an anhydouridine precursor with a methoxyethanolic reagent. For instance, a suspension of aluminum powder in 2-methoxyethanol is refluxed, followed by the addition of the anhydouridine intermediate. The reaction is refluxed for an extended period, after which the product is isolated and purified by column chromatography.

Experimental Protocol: Purification and Analysis

Purification:

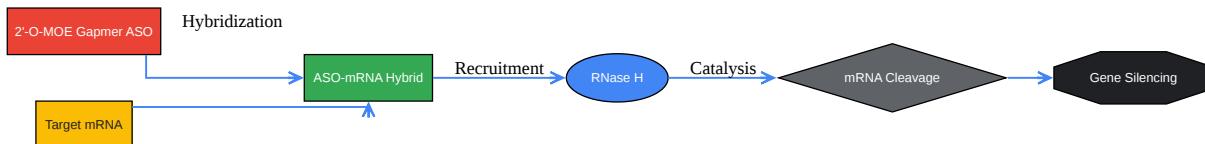
- Column Chromatography: The crude product is typically purified by silica gel column chromatography using a solvent system such as a gradient of methanol in dichloromethane.

Analysis:

- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A common method involves a C18 column with a gradient of acetonitrile in water or an aqueous buffer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product is confirmed using ¹H and ¹³C NMR spectroscopy.^[5] The 2'-O-methoxyethyl group gives characteristic signals in the NMR spectrum.
- Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI).

Role in Therapeutic Oligonucleotides

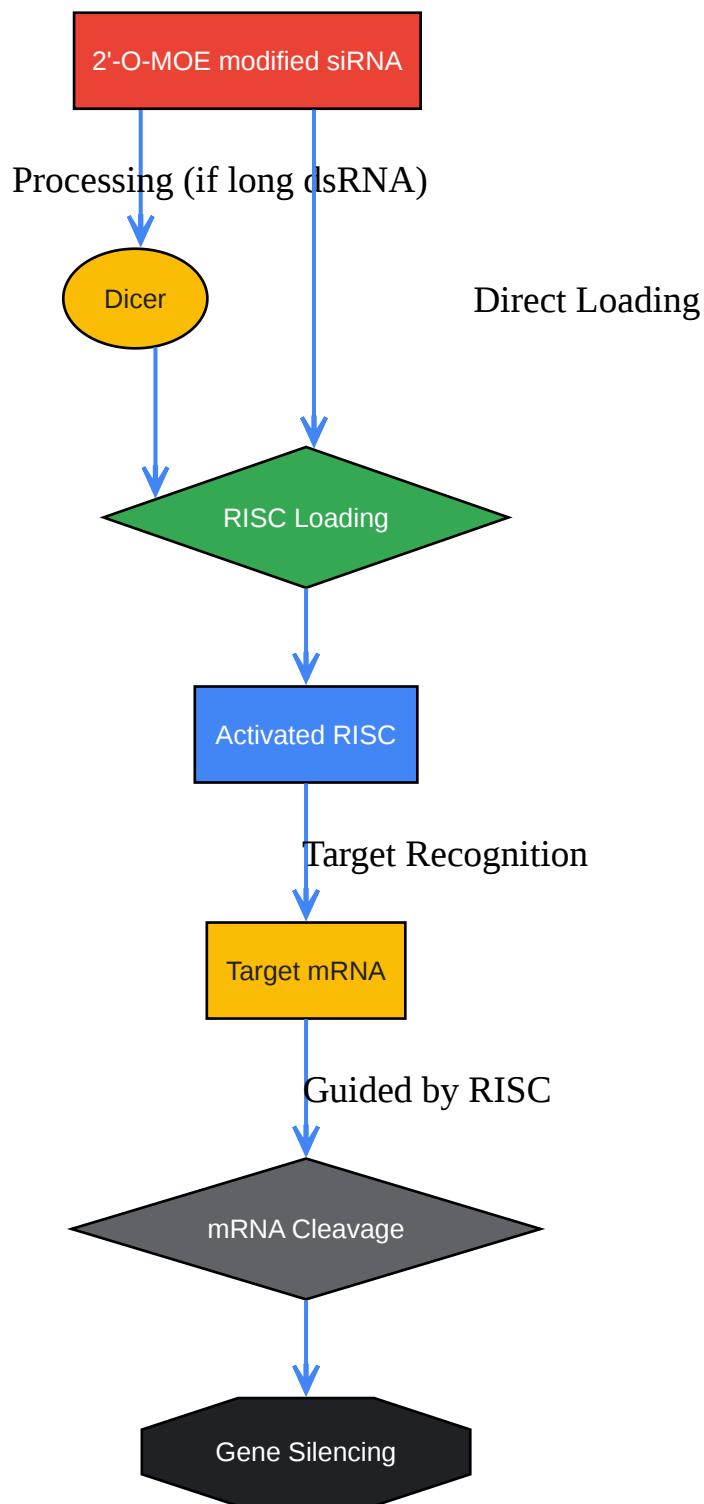
The primary application of **2'-O-(2-Methoxyethyl)-uridine** is its incorporation into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several key advantages:


- Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from degradation by cellular

nucleases.[6] This increased stability prolongs the half-life of the therapeutic in vivo. The methoxyethyl group projects into the minor groove of the duplex, enforcing a C3'-endo sugar pucker that enhances this resistance.[6]

- Increased Binding Affinity: The modification pre-organizes the sugar into an A-form RNA-like conformation, which is favorable for binding to complementary RNA targets. This leads to a higher melting temperature (Tm) of the oligonucleotide-target duplex, indicating stronger binding.[7]
- Reduced Immunostimulation: Compared to unmodified or first-generation phosphorothioate-modified oligonucleotides, those containing 2'-O-MOE modifications tend to have a reduced pro-inflammatory profile.

Signaling Pathways and Mechanisms of Action


ASOs containing 2'-O-MOE modifications typically function through an RNase H-mediated mechanism to achieve gene silencing. These ASOs are often designed as "gapmers," with a central DNA "gap" flanked by 2'-O-MOE modified wings.

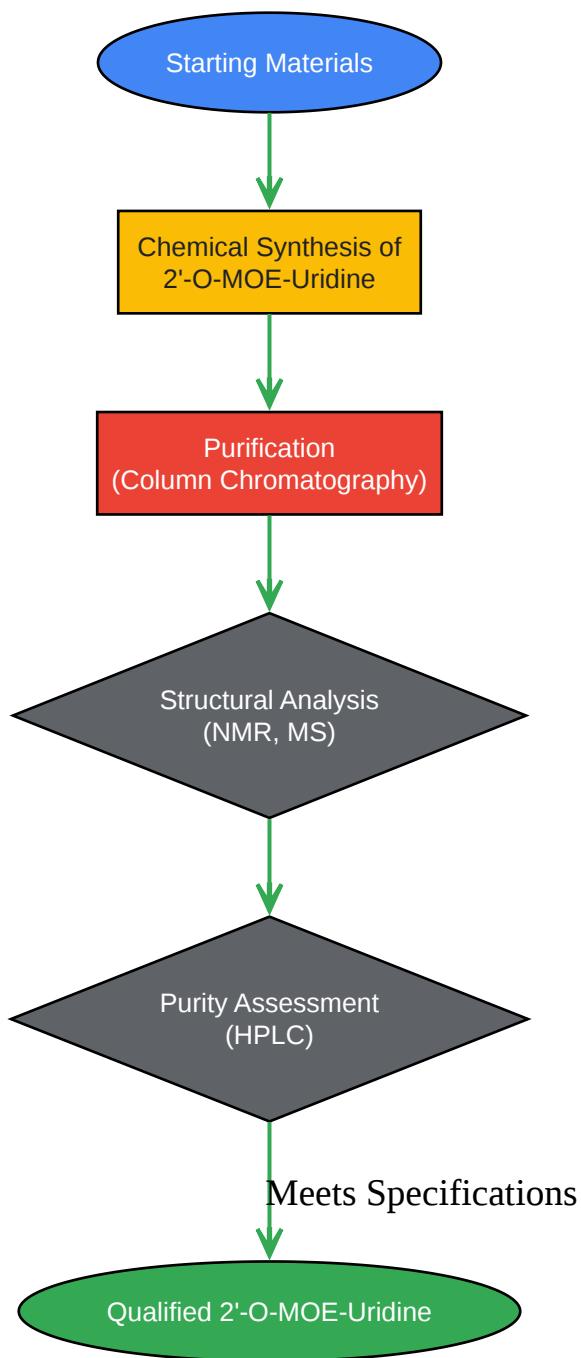
[Click to download full resolution via product page](#)

Caption: RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.

In the RNAi pathway, siRNAs containing 2'-O-MOE modifications are incorporated into the RNA-Induced Silencing Complex (RISC) to guide the cleavage of a specific target mRNA.

[Click to download full resolution via product page](#)

Caption: The RNAi pathway involving a 2'-O-MOE modified siRNA.


Cellular Uptake

The cellular uptake of oligonucleotides modified with 2'-O-MOE is a complex process that is not fully understood but is thought to occur primarily through endocytosis. The increased hydrophobicity due to the 2'-O-MOE modification may enhance binding to cell surface proteins, facilitating this process.

Experimental Workflows

The development and application of 2'-O-MOE-uridine-containing oligonucleotides involve several key experimental workflows.

Workflow for Synthesis and Quality Control

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and quality control of 2'-O-MOE-uridine.

Conclusion

2'-O-(2-Methoxyethyl)-uridine is a cornerstone of modern oligonucleotide therapeutics. Its unique chemical properties, particularly the enhancement of nuclease resistance and binding

affinity, have enabled the development of a new generation of drugs with improved efficacy and safety profiles. The detailed understanding of its synthesis, properties, and mechanisms of action, as outlined in this guide, is essential for the continued advancement of this important class of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-O-(2-Methoxyethyl)-uridine | C12H18N2O7 | CID 10881175 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2'-O-(2-Methoxyethyl)uridine | 223777-15-9 | NM16314 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-O-(2-Methoxyethyl)uridine(223777-15-9) 1H NMR [m.chemicalbook.com]
- 6. synoligo.com [synoligo.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- To cite this document: BenchChem. [2'-O-(2-Methoxyethyl)-uridine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b559677#2-o-2-methoxyethyl-uridine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com